molecular formula C23H23NO6 B2603236 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-83-5

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2603236
CAS No.: 1021209-83-5
M. Wt: 409.438
InChI Key: UXRCSDPKGVZDRJ-UHFFFAOYSA-N
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Description

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of pyranocarboxamides This compound is characterized by the presence of a pyran ring, a carboxamide group, and methoxy-substituted benzyl and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the methoxybenzyl and methoxyphenethyl groups. One common synthetic route involves the condensation of appropriate aldehydes with malononitrile, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyran-2-carboxamide derivatives: These compounds share the pyran ring and carboxamide group but differ in the substituents attached to the ring.

    Methoxy-substituted benzyl and phenethyl derivatives: These compounds have similar methoxybenzyl and methoxyphenethyl groups but may lack the pyran ring or carboxamide group.

Uniqueness

5-((3-methoxybenzyl)oxy)-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both methoxybenzyl and methoxyphenethyl groups, along with the pyran ring and carboxamide group, makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-27-18-8-5-6-16(12-18)14-29-22-15-30-21(13-19(22)25)23(26)24-11-10-17-7-3-4-9-20(17)28-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCSDPKGVZDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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